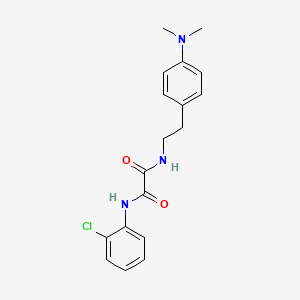
3-allyl-7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C21H19N3O2S and its molecular weight is 377.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Modifications
The synthesis and chemical modification of compounds similar to 3-allyl-7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one have been a topic of interest for the development of new chemical entities and the exploration of their potential applications. Studies have demonstrated various methods for introducing allyl and other substituent groups into the isoquinoline system, facilitating the synthesis of complex alkaloids and other heterocyclic compounds. For instance, the 1,2-addition of allyl groups to cyclic C=N double bonds using organotin reagents has been utilized for the synthesis of alkaloids, highlighting the versatility of such compounds in synthetic chemistry (Yamaguchi et al., 1992).
Catalytic Reactions and Asymmetric Synthesis
The catalytic asymmetric allylation of dihydroisoquinolines, employing various catalysts, underscores the potential of these compounds in the asymmetric synthesis of chiral molecules. This approach has been applied to the synthesis of several isoquinoline alkaloids, demonstrating the significance of such compounds in medicinal chemistry and the synthesis of biologically active molecules (Miyazaki et al., 2011).
Application in Organic Synthesis
Compounds structurally related to this compound have been used as intermediates in the synthesis of various heterocyclic systems. These include the synthesis of tetrahydro-3-benzazepines and tetrahydroisoquinolines from allenes, showcasing the utility of such compounds in the development of new synthetic pathways and the creation of novel organic molecules (Rodríguez et al., 2014).
Photoluminescence and Material Science Applications
The exploration of photoluminescent properties of related compounds, such as the synthesis and characterization of tris-(7-substituted-8-hydroxyquinoline) aluminum complexes, indicates potential applications in material science and optoelectronics. These studies suggest the possibility of utilizing such compounds in the development of organic light-emitting diodes (OLEDs) and other photoluminescent materials (Duann et al., 2003).
Propiedades
IUPAC Name |
7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-2-10-24-20(26)17-8-7-15(12-18(17)22-21(24)27)19(25)23-11-9-14-5-3-4-6-16(14)13-23/h2-8,12H,1,9-11,13H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDAIHFCRBRIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dichloro-N-(4-fluorophenyl)-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2612973.png)
![(1H-benzo[d]imidazol-5-yl)(4-((4-(4-chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2612974.png)


![N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2612980.png)
![7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2612981.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2612984.png)

![Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2612986.png)
![N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide](/img/structure/B2612988.png)


